

# Physical and chemical properties of 2-Chloroquinoline-3-carbonitrile

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## Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbonitrile

Cat. No.: B1354263

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## 2-Chloroquinoline-3-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Chloroquinoline-3-carbonitrile** is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a versatile synthetic intermediate for the creation of more complex, biologically active molecules.<sup>[1][2]</sup> The presence of reactive chloro and cyano functional groups at the 2 and 3 positions, respectively, allows for a wide array of chemical transformations, making it a valuable building block for generating diverse chemical libraries.<sup>[3][4]</sup> This document provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of **2-Chloroquinoline-3-carbonitrile**, intended to serve as a technical resource for professionals in research and development.

## Core Physical and Chemical Properties

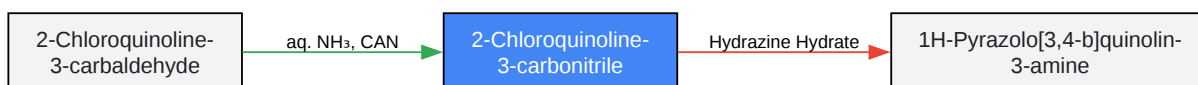
The fundamental properties of **2-Chloroquinoline-3-carbonitrile** are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	95104-21-5	[5][6][7]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClN <sub>2</sub>	[5][6]
Molecular Weight	188.61 g/mol	[5][6]
Appearance	Solid	
Melting Point	164-168 °C	
IUPAC Name	2-chloroquinoline-3-carbonitrile	[5]
SMILES String	Clc1nc2ccccc2cc1C#N	
InChI	1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H	
InChIKey	UGTRDMPALMEDBU-UHFFFAOYSA-N	[5]

## Synthesis and Chemical Reactivity

**2-Chloroquinoline-3-carbonitrile** is primarily synthesized from its corresponding aldehyde precursor, 2-chloroquinoline-3-carbaldehyde. The nitrile group is typically introduced through a reaction with an ammonia source, facilitated by an oxidizing agent.[1][8] The compound's reactivity is dominated by the electrophilic nature of the carbon atom at the C2 position, which is activated by the adjacent nitrogen and chlorine atoms, and the versatile chemistry of the nitrile group.

A key reaction of **2-Chloroquinoline-3-carbonitrile** is its cycloaddition with hydrazine hydrate, which yields 1H-pyrazolo[3,4-b]quinolin-3-amine.[1][8] This transformation is significant as it fuses a pyrazole ring onto the quinoline core, a common strategy for developing compounds with potential therapeutic activities.



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Key synthesis and reaction pathway of **2-Chloroquinoline-3-carbonitrile**.

## Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of **2-Chloroquinoline-3-carbonitrile**. Below are protocols for the synthesis of its precursor and the target compound itself.

### Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a standard method for producing 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.<sup>[1][9]</sup>

Materials:

- Substituted N-phenylacetamide (acetanilide)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Ice-cold water
- Ethyl acetate (for recrystallization)

Procedure:

- Cool N,N-Dimethylformamide (DMF) to 0 °C in a flask equipped with a drying tube.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the cooled DMF with constant stirring. This in-situ reaction forms the Vilsmeier reagent.<sup>[1]</sup>
- Add the substituted acetanilide to the Vilsmeier reagent solution.
- Heat the reaction mixture under reflux for 6-8 hours, maintaining a temperature between 80-90 °C.<sup>[9]</sup>

- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the cooled reaction mixture into a beaker containing ice-cold water while stirring continuously.
- A precipitate of 2-chloroquinoline-3-carbaldehyde will form. Filter the solid product.
- Wash the filtered product thoroughly with water to remove any residual reagents.
- Dry the crude product and recrystallize from ethyl acetate to obtain the purified 2-chloroquinoline-3-carbaldehyde.[9]

## Protocol 2: Synthesis of 2-Chloroquinoline-3-carbonitrile

This protocol describes the conversion of the carbaldehyde to the carbonitrile.[1][8]

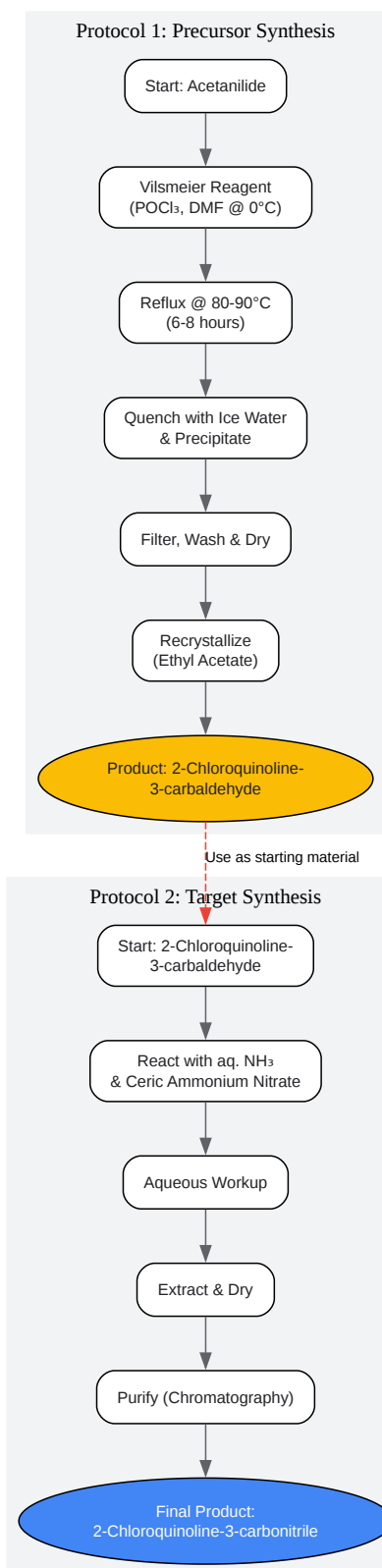
Materials:

- 2-Chloroquinoline-3-carbaldehyde
- Aqueous ammonia (aq.  $\text{NH}_3$ )
- Ceric ammonium nitrate (CAN)
- Appropriate solvent (e.g., Dichloromethane or similar)

Procedure:

- Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable organic solvent in a reaction flask.
- Add aqueous ammonia to the solution.
- In the presence of ceric ammonium nitrate (CAN) as an oxidizing agent, stir the reaction mixture at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous workup to quench the reaction and remove inorganic salts.

- Extract the product into an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the solution under reduced pressure to yield crude **2-Chloroquinoline-3-carbonitrile**.
- Purify the crude product via column chromatography or recrystallization to obtain the final product.



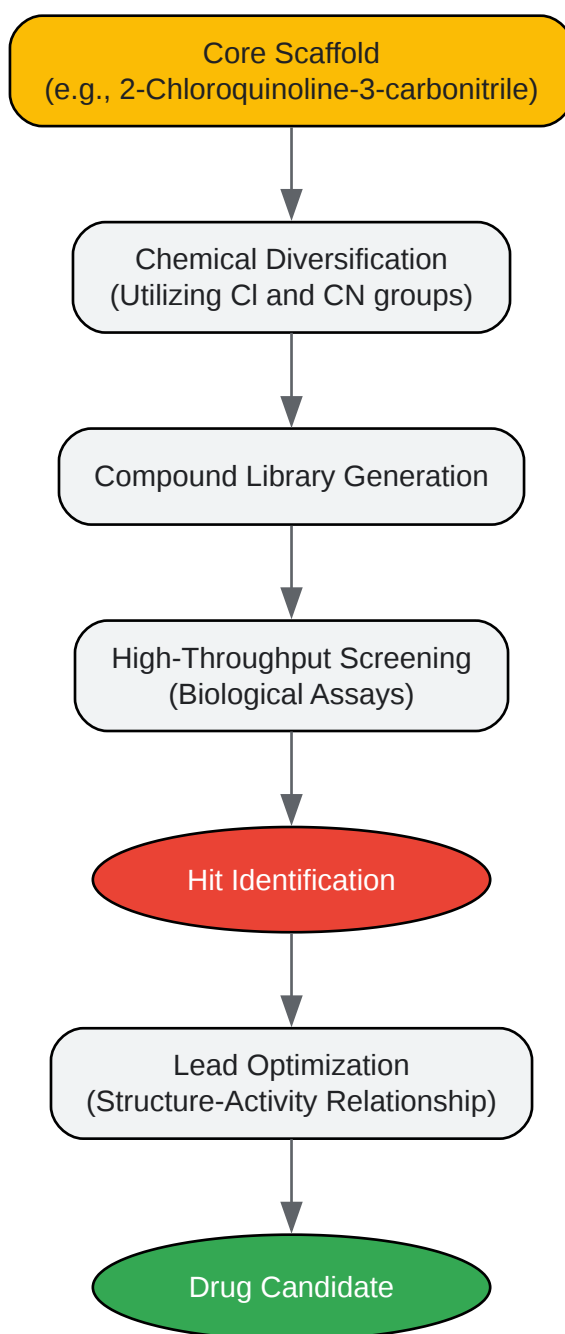
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Experimental workflow for the two-stage synthesis of the target compound.

## Biological Significance and Drug Development Applications

While specific signaling pathway interactions for **2-Chloroquinoline-3-carbonitrile** itself are not extensively documented, its core quinoline structure is a cornerstone in medicinal chemistry. Quinoline derivatives are known to exhibit a vast range of pharmacological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.<sup>[1][2]</sup>

Therefore, **2-Chloroquinoline-3-carbonitrile** is not typically an end-product but rather a key intermediate in the drug discovery pipeline. Its value lies in its potential to be elaborated into novel, more complex molecules. The chloro and cyano groups provide synthetic handles for diversification, allowing chemists to systematically modify the scaffold to optimize binding to biological targets and improve pharmacokinetic properties.



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Logical workflow from a chemical intermediate to drug discovery.

## Conclusion

**2-Chloroquinoline-3-carbonitrile** is a compound of significant synthetic utility. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and valuable precursor for research. For scientists and professionals in drug



development, it represents a key starting point for the exploration of new chemical space around the pharmacologically important quinoline nucleus. The strategic application of its reactive functional groups enables the construction of diverse molecular architectures, paving the way for the discovery of novel therapeutic agents.

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